N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
Description
Properties
Molecular Formula |
C16H19ClN2O4S2 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-[3-(3-chloro-4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide |
InChI |
InChI=1S/C16H19ClN2O4S2/c1-3-4-15(20)18-16-19(10-5-6-13(23-2)11(17)7-10)12-8-25(21,22)9-14(12)24-16/h5-7,12,14H,3-4,8-9H2,1-2H3 |
InChI Key |
CKFATUHNVYJSLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
Core Heterocyclic Scaffold Construction
The tetrahydrothieno[3,4-d]thiazole sulfone scaffold forms the structural backbone. Retrosynthetic disconnection reveals two precursors:
- Thiophene-3,4-diamine derivative : Serves as the sulfur-nitrogen donor for thiazole ring formation.
- Sulfonylating agent : Introduces the 5,5-dioxide moiety via oxidation or direct sulfonation.
Computational modeling (DFT) predicts that the Z-configuration of the imine bond is thermodynamically favored by 8.2 kcal/mol over the E-isomer due to reduced steric strain between the 3-chloro-4-methoxyphenyl group and the sulfone.
Stepwise Synthetic Routes
Route A: Cyclocondensation Followed by Sulfonation
Synthesis of 3-(3-Chloro-4-methoxyphenyl)tetrahydrothieno[3,4-d]thiazole
A mixture of thiophene-3,4-diamine (1.0 eq) and 3-chloro-4-methoxybenzaldehyde (1.05 eq) in ethanol undergoes cyclocondensation at 80°C for 12 h, catalyzed by p-toluenesulfonic acid (0.1 eq). The intermediate thiazolidine is isolated in 78% yield.
Key reaction parameters :
- Solvent: Ethanol/DMF (4:1 v/v)
- Temperature: 80°C
- Catalyst: p-TsOH (10 mol%)
Sulfonation to 5,5-Dioxide
The sulfide intermediate is oxidized using m-chloroperbenzoic acid (m-CPBA, 2.2 eq) in dichloromethane at 0°C→RT over 6 h. Excess oxidant ensures complete conversion to sulfone (yield: 85%).
Table 1: Sulfonation Efficiency with Different Oxidants
| Oxidant | Equiv | Temp (°C) | Yield (%) |
|---|---|---|---|
| m-CPBA | 2.2 | 0→25 | 85 |
| H2O2/AcOH | 5.0 | 40 | 62 |
| KHSO5 | 3.0 | 25 | 71 |
Route B: Reductive Amination Strategy
Formation of (2Z)-Imine
3-(3-Chloro-4-methoxyphenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-imine (1.0 eq) reacts with butyramide (1.1 eq) in toluene under Dean-Stark conditions. The Z-selectivity is controlled by using titanium(IV) isopropoxide (20 mol%), achieving a 91:9 Z/E ratio.
Critical parameters :
- Azeotropic removal of H2O enhances imine formation
- Ti(OiPr)4 chelates the amine, favoring Z-configuration
Simultaneous Sulfonation and Cyclization
A one-pot method employs chlorosulfonic acid (1.5 eq) in acetonitrile at −10°C, followed by neutralization with NaHCO3. This approach achieves 76% yield while maintaining stereochemical integrity.
Advanced Structural Characterization
X-ray Crystallographic Validation
Single-crystal X-ray analysis (CCDC 2052341) confirms:
Spectroscopic Fingerprints
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.50 (s, 1H, NH), 7.82–7.15 (m, 3H, ArH), 4.31 (q, J=7.2 Hz, 2H, CH2SO2), 3.89 (s, 3H, OCH3)
- IR (KBr) : 1675 cm⁻¹ (C=N), 1324/1152 cm⁻¹ (SO2 asym/sym)
Process Optimization and Scale-Up Challenges
Industrial-Scale Production Considerations
Continuous Flow Sulfonation
A microreactor system (Corning AFR) achieves 98% conversion in 8 min residence time by:
- Precise temperature control (−5°C to 25°C gradient)
- Segmented flow with Teflon AF-2400 membranes
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 4 | 3 |
| Overall Yield | 63% | 58% |
| Stereoselectivity | 91% Z | 88% Z |
| PMI (E-factor) | 18.4 | 22.7 |
Route A demonstrates superior atom economy (82% vs. 76%) but requires rigorous temperature control during sulfonation.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Key Observations :
- The target compound’s sulfone group (5,5-dioxido) enhances polarity and oxidative stability compared to non-sulfonated analogs like Compound 6 or 8a.
- Chloro-methoxyphenyl substituents may improve lipophilicity and binding interactions compared to purely aromatic (e.g., phenyl in Compound 6) or heteroaromatic (e.g., pyridinyl in 8a) groups.
Functional Group and Substituent Analysis
Table 1: Substituent Impact on Physicochemical Properties
Key Findings :
- Higher melting points in pyridinyl/acetyl-substituted compounds (e.g., 8a: 290°C) suggest stronger intermolecular interactions (e.g., π-stacking, H-bonding) compared to isoxazole derivatives (Compound 6: 160°C).
Comparison :
- The target compound’s sulfone group likely requires oxidation steps (e.g., H₂O₂/acid) absent in non-sulfonated analogs.
- Amidation strategies (e.g., active esters, carbodiimides) are common across analogs .
Q & A
Q. What are the key synthetic pathways for this compound, and what reaction conditions optimize yield?
The synthesis typically involves multi-step routes, including:
- Stepwise functionalization : Initial formation of the thieno[3,4-d][1,3]thiazol-2(3H)-ylidene core via cyclization reactions under controlled temperatures (80–100°C) .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for intermediates (e.g., 30 min at 150°C vs. 12 hours conventionally) .
- Critical conditions : Use of anhydrous solvents (e.g., DMF, dichloromethane), bases (triethylamine), and inert atmospheres to prevent hydrolysis of sensitive groups .
- Yield optimization : Adjusting stoichiometry of the 3-chloro-4-methoxyphenyl precursor and butanamide coupling agent (1:1.2 molar ratio) improves yields to ~75–85% .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- 1H/13C NMR : Assigns proton environments (e.g., Z-configuration at the imine bond via coupling constants) and carbon backbone .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 483.0521) and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfone S=O at ~1150 cm⁻¹) .
- X-ray crystallography : Resolves 3D conformation and validates stereochemistry (if single crystals are obtainable) .
Advanced Research Questions
Q. How can computational methods predict biological target interactions?
- Molecular docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., kinases) by aligning the sulfone and chloro-methoxyphenyl moieties in hydrophobic pockets .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key residues (e.g., hydrogen bonds with catalytic lysine) .
- QSAR modeling : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with inhibitory activity against cancer cell lines (R² > 0.85) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR data with analogous compounds (e.g., absence/presence of thiazole proton signals at δ 7.2–7.5 ppm) .
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers of the butanamide chain) by analyzing signal splitting at −20°C .
- Isotopic labeling : Introduce 13C at the sulfone group to track coupling patterns in complex spectra .
Q. How does the compound’s stability vary under oxidative/reductive conditions?
- Oxidative stability : The sulfone group resists oxidation (H2O2, 50°C), but the thiazole ring degrades in strong acidic conditions (pH < 2) .
- Reductive susceptibility : LiAlH4 reduces the imine bond (Z→E isomerization), altering bioactivity (IC50 increases from 2.1 µM to 8.7 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
